2,3-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
The compound "2,3-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide" is a 1,3,4-oxadiazole derivative featuring a benzamide moiety substituted with two methoxy groups at positions 2 and 3, linked to a 5,6,7,8-tetrahydronaphthalen-2-yl group. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding, making it a common feature in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
2,3-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-17-9-5-8-16(18(17)27-2)19(25)22-21-24-23-20(28-21)15-11-10-13-6-3-4-7-14(13)12-15/h5,8-12H,3-4,6-7H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQMWHDIZGXAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically starts from 2,3-dimethoxybenzoic acid. The synthetic route involves the reaction of 2,3-dimethoxybenzoic acid with amine derivatives in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions are optimized to achieve high yields of the desired benzamide compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds containing the oxadiazole moiety exhibit cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
- Antidiabetic Properties : The compound has been investigated for its ability to lower blood glucose levels in diabetic models. In vivo studies using Drosophila melanogaster have demonstrated significant reductions in glucose levels when treated with oxadiazole derivatives .
2. Biological Activity
- Antioxidant Effects : The methoxy groups in the structure enhance solubility and may contribute to antioxidant properties. This makes the compound useful in research related to oxidative stress and related diseases .
- Antibacterial Properties : Preliminary studies suggest that the compound exhibits antibacterial activity, which could be beneficial in developing new antimicrobial agents .
3. Chemical Synthesis
- Synthetic Intermediates : This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization and derivatization in laboratory settings .
Case Studies
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy) : Compounds 10 (3-methoxy) and 12 (4-methoxy) showed moderate to high synthetic yields (39% and 58%, respectively), suggesting that electron-donating substituents may enhance reaction efficiency in certain positions .
- Ortho-substitution : The target compound’s 2,3-dimethoxy groups are unique among the analogs. Ortho-substitution may influence conformational flexibility and binding to biological targets compared to meta/para-substituted derivatives.
Key Observations :
- Yield variability : Electron-withdrawing substituents (e.g., CF₃ in Compound 6) correlate with lower yields, possibly due to reduced nucleophilicity of the oxadiazole intermediate .
- HPLC purity : All analogs exceed 95% purity, with Compound 15 achieving 99% purity, indicating robust purification protocols .
Antimicrobial Activity
Anticancer Activity
- Compound 9 (EUROPEAN JOURNAL OF MEDICINAL CHEMISTRY) : Induced mitochondrial membrane depolarization and apoptosis in A549 and C6 cancer cells, surpassing cisplatin in efficacy .
- Compound 6 (same study) : Activated caspase-3 more effectively than cisplatin, suggesting substituent-dependent apoptotic pathways .
Biological Activity
2,3-Dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the oxadiazole ring : This is achieved through the cyclization of a hydrazide with a carboxylic acid derivative.
- Introduction of the tetrahydronaphthalenyl group : This can be accomplished via Friedel-Crafts alkylation.
- Amidation : Finally, the benzamide moiety is formed through an amidation reaction between the oxadiazole derivative and a benzoyl chloride.
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- A study demonstrated that similar benzamide derivatives showed moderate to high potency in inhibiting RET kinase activity in cancer cells. The compound I-8 was particularly effective against cell proliferation driven by RET wildtype and mutations .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Preliminary bioassays showed that derivatives exhibited good larvicidal activities against mosquito larvae at concentrations as low as 10 mg/L .
- Another study reported that certain compounds demonstrated selective antibacterial activity against Gram-positive bacteria .
The proposed mechanism of action for this compound involves interaction with specific biological targets:
- Target Identification : The primary target appears to be the retinoic acid receptor gamma, which plays a crucial role in regulating gene expression related to cell growth and differentiation .
- Biochemical Pathways : The compound likely influences pathways associated with cellular proliferation and apoptosis through its interaction with retinoic acid receptors.
Research Findings and Case Studies
A summary of relevant research findings is presented in the following table:
Q & A
Basic: What are the standard synthetic pathways for preparing this compound?
The synthesis typically involves:
- Oxadiazole ring formation : Cyclization of a diacylhydrazide intermediate using reagents like hydrazine hydrate and carbon disulfide under reflux .
- Coupling reactions : Amide bond formation between the oxadiazole intermediate and the benzamide derivative, often mediated by coupling agents (e.g., EDC·HCl) .
- Purification : Column chromatography or crystallization (e.g., methanol/water mixtures) to achieve >95% purity .
Key reaction parameters include temperature control (70–100°C) and extended reaction times (up to 72 hours) to maximize yields .
Basic: What spectroscopic methods are used to confirm its structural integrity?
- 1H/13C NMR : Assign proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon frameworks (amide carbonyl at ~165 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amide, C=N at ~1600 cm⁻¹ for oxadiazole) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₂N₄O₄: 454.16) .
- HPLC : Assess purity (>95% by reverse-phase C18 column) .
Advanced: How can researchers optimize oxadiazole ring formation to improve yield?
- Reagent selection : Use POCl₃ instead of H₂SO₄ for milder cyclization conditions, reducing side reactions .
- Microwave-assisted synthesis : Reduce reaction time from 72 hours to 2–4 hours with comparable yields .
- Stoichiometric adjustments : A 1.2:1 molar ratio of diacylhydrazide to carbon disulfide improves intermediate conversion .
- Moisture control : Conduct reactions under anhydrous N₂ atmosphere to prevent hydrolysis .
Advanced: How to resolve contradictions in reported biological activity data?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) .
- Orthogonal validation : Pair enzymatic assays (e.g., kinase inhibition) with cellular viability tests (MTT assay) to confirm target specificity .
- Statistical analysis : Apply ANOVA to identify batch-to-batch variability or outlier data points .
- Structural analogs : Compare activity trends with derivatives (e.g., methyl-substituted oxadiazoles) to isolate structure-activity relationships (SAR) .
Advanced: What strategies address poor aqueous solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (1:4 v/v) to maintain solubility without cytotoxicity .
- Nanoparticle encapsulation : Formulate with poloxamer 407 or cyclodextrins to enhance bioavailability .
- Salt formation : Introduce hydrochloride salts via reaction with HCl gas to improve polar solubility .
- Solubility parameters : Calculate Hansen parameters (δD, δP, δH) to identify compatible solvents .
Advanced: How to design SAR studies targeting the tetrahydronaphthalene moiety?
- Analog synthesis : Modify substituents on the tetrahydronaphthalene ring (e.g., halogens, methyl groups) .
- Biological testing : Evaluate binding affinity (SPR) and cytotoxicity (IC₅₀) across analogs .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target enzymes .
- Data correlation : Use QSAR models to link electronic properties (Hammett constants) with activity trends .
Basic: What are its primary biological targets based on structural analogs?
- Kinase inhibition : The oxadiazole and benzamide moieties suggest potential ATP-binding site interactions in kinases (e.g., EGFR) .
- Antimicrobial activity : Thiadiazole/oxadiazole hybrids show Gram-positive bacterial inhibition (MIC ~2–8 µg/mL) .
- Anticancer potential : Tetrahydronaphthalene derivatives exhibit apoptosis induction in breast cancer models (IC₅₀ 10–50 µM) .
Advanced: What analytical methods validate purity for in vivo studies?
- HPLC-DAD : Use C18 columns (gradient: 10–90% acetonitrile/water) with UV detection at 254 nm .
- Elemental analysis : Confirm C, H, N composition (deviation ≤0.4% from theoretical) .
- TGA/DSC : Assess thermal stability (decomposition >200°C) and crystallinity .
- Residual solvent testing : GC-MS to ensure compliance with ICH guidelines (e.g., DMSO <500 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
